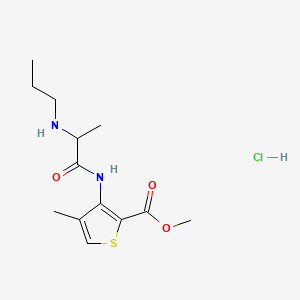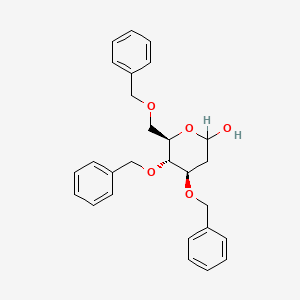
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose
概要
説明
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is a derivative of D-glucose, where three hydroxyl groups at positions 3, 4, and 6 are substituted with benzyl groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
作用機序
Target of Action
This compound is a biochemical reagent and is often used in life science research
Result of Action
As a biochemical reagent, it’s likely that this compound could have a variety of effects depending on the context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose . Factors such as temperature, pH, and the presence of other compounds could potentially affect how this compound interacts with its targets and carries out its functions.
生化学分析
Biochemical Properties
It is known to be used as an intermediate for glucosylation couplings .
Molecular Mechanism
It is known to be used as an intermediate in glucosylation reactions, suggesting it may interact with enzymes involved in these processes .
Metabolic Pathways
The metabolic pathways involving 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose are not well-characterized. It is known to be used as an intermediate in glucosylation reactions, suggesting it may interact with enzymes involved in carbohydrate metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose typically involves the protection of the hydroxyl groups of D-glucose followed by selective deprotection and benzylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using benzyl chloride in the presence of a base such as sodium hydride.
Selective Deprotection: The protected glucose is then selectively deprotected at the desired positions using reagents like hydrogenolysis.
Benzylation: The deprotected hydroxyl groups are then benzylated using benzyl bromide and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Benzyl bromide, potassium carbonate (K2CO3), acetone as solvent.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various benzylated derivatives.
科学的研究の応用
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of glycosylated drugs.
Industry: Applied in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzylated derivative of D-glucose, often used in similar applications.
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranose: A derivative with an acetamido group, used in the synthesis of glycosylated compounds.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: An acetylated derivative, used in carbohydrate synthesis.
Uniqueness
3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex carbohydrates and glycosylated compounds.
特性
IUPAC Name |
(4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGHLARNGSMEJE-GWDBROLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450284 | |
| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160549-11-1, 132732-60-6 | |
| Record name | 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160549-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose a valuable building block in organic synthesis?
A1: this compound serves as a protected form of D-glucosamine, a naturally occurring amino sugar. The benzyl groups protect the hydroxyl groups at positions 3, 4, and 6, allowing for selective chemical manipulations at other positions of the molecule. This selectivity is crucial for synthesizing complex carbohydrates and glycoconjugates. For instance, it's been successfully employed in the synthesis of 2-deoxy-α-D-glucopyranosides, important components of various biologically active molecules.
Q2: Can you elaborate on the role of this compound in synthesizing C-glycosidic analogues?
A2: Researchers successfully utilized this compound to create C-glycosidic analogues of N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine (Asn(N4GlcNAc)). These analogues are significant because they possess a reversed amide bond as a substitute for the naturally occurring N-glycosidic linkage. This approach enables the exploration of structure-activity relationships and provides insights into the biological roles of glycoproteins.
Q3: How is this compound employed in glycosylation reactions?
A3: this compound, along with its galactose and mannose counterparts, has been effectively used in glycosylation reactions. These reactions are facilitated by a system comprising p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine. This methodology has proven particularly useful in synthesizing complex oligosaccharides, as demonstrated by the successful synthesis of a trisaccharide fragment found in the O-specific cell wall polysaccharide of E. coli 058.
Q4: Are there any examples of unique chemical structures synthesized using this compound?
A4: Indeed, this compound has been instrumental in synthesizing the bis(tetrahydropyranyl)piperazine dimer, a novel tricyclic heterocycle. This synthesis involved reacting 2-Amino-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose with either 1,1′-thionyldiimidazole or 1,1′-sulfonyldiimidazole. This novel heterocyclic ring system opens up possibilities for exploring new chemical spaces and potential applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


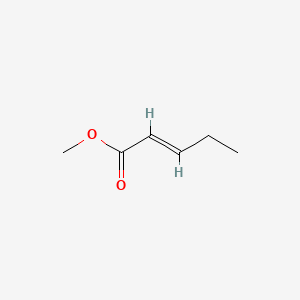
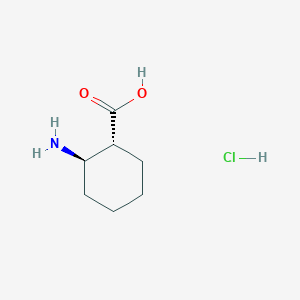

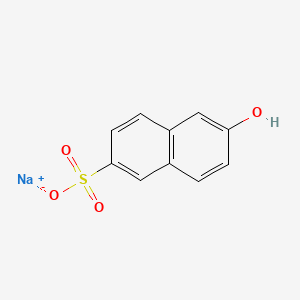


![2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid](/img/structure/B3419838.png)




![[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3419887.png)
![3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid](/img/structure/B3419910.png)
